molecular formula C17H13NO3 B14188278 2-Methoxy-1-(4-nitrophenyl)naphthalene CAS No. 922511-75-9

2-Methoxy-1-(4-nitrophenyl)naphthalene

Cat. No.: B14188278
CAS No.: 922511-75-9
M. Wt: 279.29 g/mol
InChI Key: PVTHWAGOZANXFL-UHFFFAOYSA-N
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Description

2-Methoxy-1-(4-nitrophenyl)naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a methoxy group at the second position and a nitrophenyl group at the first position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(4-nitrophenyl)naphthalene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(4-nitrophenyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The methoxy group can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of amino-naphthalenes.

    Substitution: Formation of various substituted naphthalenes depending on the substituent introduced.

Scientific Research Applications

2-Methoxy-1-(4-nitrophenyl)naphthalene has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1-(4-nitrophenyl)naphthalene is unique due to the presence of both methoxy and nitrophenyl groups, which confer distinct chemical reactivity and biological activity compared to other naphthalene derivatives.

Properties

CAS No.

922511-75-9

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

2-methoxy-1-(4-nitrophenyl)naphthalene

InChI

InChI=1S/C17H13NO3/c1-21-16-11-8-12-4-2-3-5-15(12)17(16)13-6-9-14(10-7-13)18(19)20/h2-11H,1H3

InChI Key

PVTHWAGOZANXFL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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